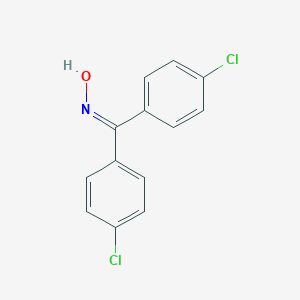

4,4'-Dichlorobenzophenone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4'-Dichlorobenzophenone oxime is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₃H₉Cl₂NO

- Molecular Weight : 266.12 g/mol

- Density : 1.29 g/cm³

- Boiling Point : 388.4°C at 760 mmHg

- Flash Point : 188.7°C

Organic Synthesis

4,4'-Dichlorobenzophenone oxime serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that exhibit biological activity. The oxime functional group allows for further transformations, making it a valuable building block in synthetic organic chemistry.

Biological Activities

Research has indicated that oxime derivatives, including this compound, exhibit significant biological activities:

- Antioxidant Properties : Studies have shown that oxime compounds can scavenge free radicals and reduce oxidative stress, which is linked to various degenerative diseases such as cancer and neurodegeneration .

- Anticancer Activity : In vitro studies have demonstrated that certain oxime derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction . For instance, compounds derived from similar structures have shown selective toxicity towards tumor cells while sparing normal cells.

- Antimicrobial Activity : There is evidence suggesting that oxime compounds possess antimicrobial properties, potentially useful against resistant bacterial strains .

Pharmaceutical Applications

The pharmaceutical industry has explored the use of this compound in drug development:

- Drug Design : Its structural features make it a candidate for designing new therapeutic agents targeting specific diseases. The ability to modify the oxime group opens pathways for creating potent drugs with enhanced efficacy .

- Synthetic Pathways for Therapeutics : The compound can be used to synthesize benzodiazepine derivatives and other pharmacologically active substances .

Herbicides and Pesticides

Recent studies have evaluated the herbicidal activity of benzophenone oxime derivatives against various plant species. These compounds have shown significant inhibitory effects on root growth at low concentrations, indicating their potential as environmentally friendly herbicides .

Chemical Inhibitors

Oximes are recognized for their role as enzyme inhibitors in various biochemical pathways. This characteristic can be harnessed in agricultural applications to develop pest control agents that target specific metabolic processes in pests without affecting non-target organisms .

Case Study 1: Anticancer Efficacy

In a study focusing on breast cancer models, this compound derivatives were evaluated for their anticancer properties. Results indicated significant apoptosis induction in cancer cells with minimal toxicity to normal cells, highlighting their potential as selective anticancer agents .

Case Study 2: Antimicrobial Efficacy

A case study assessing the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains revealed effective inhibition of bacterial growth. This suggests its potential use in developing new antibiotics or antimicrobial agents .

Propriétés

Numéro CAS |

1714-50-7 |

|---|---|

Formule moléculaire |

C13H9Cl2NO |

Poids moléculaire |

266.12 g/mol |

Nom IUPAC |

N-[bis(4-chlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C13H9Cl2NO/c14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10/h1-8,17H |

Clé InChI |

NAXFZIAEWOZCSH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)Cl)Cl |

SMILES canonique |

C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)Cl)Cl |

Key on ui other cas no. |

1714-50-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.